Chloramphenicol 1-O-|A-D-Glucuronide
Description
Discovery and Identification of Chloramphenicol Glucuronides
The recognition of glucuronide conjugation as a major metabolic pathway for chloramphenicol emerged from early pharmacokinetic studies conducted in the mid-20th century. Initial investigations revealed that glucuronidation represented the principal metabolic transformation of chloramphenicol across multiple species. These foundational studies established that approximately 48% of chloramphenicol excreted in urine within 8 hours following oral administration existed as the glucuronide conjugate, with only 6% eliminated as unchanged parent compound.
The definitive identification and structural characterization of chloramphenicol glucuronides required sophisticated analytical techniques that became available in subsequent decades. A landmark study employing liquid chromatography coupled with tandem mass spectrometry detection established the existence of two distinct glucuronide metabolites formed during chloramphenicol biotransformation. These investigations utilized beta-glucuronidase hydrolysis, proton nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm the structural identities of both metabolites.
The biosynthesis and isolation of these glucuronide conjugates involved incubation of alamethicin-activated human liver microsomes with chloramphenicol in the presence of uridine 5'-diphosphoglucuronic acid under controlled pH conditions. High-performance liquid chromatography enabled the separation and purification of individual metabolites, facilitating their structural elucidation through two-dimensional nuclear magnetic resonance spectroscopy and liquid chromatography-tandem mass spectrometry analysis.
| Analytical Method | Application | Key Finding |
|---|---|---|
| Beta-glucuronidase hydrolysis | Structural confirmation | Verified glucuronide linkage |
| Proton nuclear magnetic resonance | Structural identification | Determined position of glucuronidation |
| Liquid chromatography-tandem mass spectrometry | Quantitative analysis | Enabled metabolite quantification |
| Two-dimensional nuclear magnetic resonance | Detailed structural analysis | Confirmed complete molecular structure |
Positional Isomerism: 1-O versus 3-O Glucuronidation
The chloramphenicol molecule contains two potential sites for glucuronidation: the primary alcohol group at the 3-position and the secondary alcohol group at the 1-position. This structural feature results in the formation of two distinct positional isomers during metabolic transformation. Research has definitively established that 3-O-Chloramphenicol Glucuronide represents the major metabolite, while 1-O-Chloramphenicol Glucuronide constitutes the minor glucuronide conjugate.
Kinetic analysis of these two metabolic pathways reveals significant differences in their formation characteristics. The 3-O-glucuronidation pathway demonstrates substantially higher catalytic efficiency compared to the 1-O-glucuronidation process. Specifically, the enzymatic kinetic parameters for 3-O-Chloramphenicol Glucuronide formation in human liver microsomes show a Michaelis constant of 650 micromolar and maximum velocity of 0.26 nanomoles per minute per milligram of protein. In contrast, 1-O-Chloramphenicol Glucuronide formation exhibits a Michaelis constant of 301 micromolar and maximum velocity of 0.014 nanomoles per minute per milligram of protein.
The molecular structure of Chloramphenicol 1-O-Alpha-D-Glucuronide reflects glucuronidation at the secondary alcohol position of the chloramphenicol backbone. This compound possesses the molecular formula C17H20Cl2N2O11 and a molecular weight of 499.2 grams per mole. The glucuronic acid moiety attachment at the 1-position creates a unique three-dimensional configuration that influences the metabolite's pharmacokinetic properties and biological activity compared to its 3-O positional isomer.
| Parameter | 1-O-Glucuronide | 3-O-Glucuronide |
|---|---|---|
| Michaelis Constant (micromolar) | 301 | 650 |
| Maximum Velocity (nanomoles/minute/milligram) | 0.014 | 0.26 |
| Relative Formation | Minor metabolite | Major metabolite |
| Molecular Weight (grams/mole) | 499.2 | 499.2 |
Biochemical Significance in Xenobiotic Metabolism
Chloramphenicol 1-O-Alpha-D-Glucuronide exemplifies the critical role of glucuronidation in xenobiotic metabolism and elimination. This phase II conjugation reaction represents an essential detoxification mechanism that enhances the polarity and water solubility of lipophilic compounds, thereby facilitating their excretion through renal and biliary pathways. The formation of glucuronide conjugates typically results in pharmacological inactivation of the parent compound and enhanced elimination from biological systems.
The enzymatic machinery responsible for chloramphenicol glucuronidation involves multiple isoforms of uridine diphosphate-glucuronosyltransferase enzymes. Comprehensive reaction phenotyping studies utilizing twelve expressed human liver uridine diphosphate-glucuronosyltransferase isoforms identified UGT2B7 as the primary enzyme catalyzing both 3-O and 1-O chloramphenicol glucuronidation. This enzyme demonstrates the highest catalytic activity toward chloramphenicol among all tested isoforms, with minor contributions from UGT1A6 and UGT1A9.
The glucuronidation process exhibits species-specific variations that significantly impact chloramphenicol metabolism across different organisms. Comparative metabolism studies demonstrate that germfree and conventional rats display similar metabolic pathways, including rapid absorption, hepatic glucuroconjugation, and biliary excretion of chloramphenicol conjugates. However, important differences exist in elimination kinetics, with germfree animals showing slower elimination of total radioactivity and altered proportions of urinary versus fecal excretion.
The biochemical significance of chloramphenicol glucuronidation extends beyond simple elimination mechanisms. These conjugation reactions influence drug distribution, tissue accumulation, and potential for enterohepatic circulation. The glucuronide metabolites can undergo hydrolysis by bacterial beta-glucuronidases in the intestinal tract, potentially releasing the parent compound for reabsorption and extending systemic exposure. This mechanism demonstrates the complex interplay between host metabolism and microbial biotransformation in determining overall drug disposition.
| Species | Glucuronidation Capacity | Primary Metabolic Pathway |
|---|---|---|
| Humans | High | Hepatic UGT2B7-mediated conjugation |
| Rats | High | Hepatic glucuroconjugation with biliary excretion |
| Cats | Significantly reduced | UGT1A6 pseudogene deficiency |
| Dogs | Moderate to high | Multiple UGT isoform involvement |
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(5-22)12(6-1-3-7(4-2-6)21(29)30)31-17-11(25)9(23)10(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28)/t8-,9+,10+,11-,12-,13+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHLHOYWKBFSDE-IHYHKNIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747315 | |
| Record name | (1R,2R)-2-(2,2-Dichloroacetamido)-3-hydroxy-1-(4-nitrophenyl)propyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013074-93-5 | |
| Record name | (1R,2R)-2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013074-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramphenicol 1-o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013074935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2R)-2-(2,2-Dichloroacetamido)-3-hydroxy-1-(4-nitrophenyl)propyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORAMPHENICOL 1-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z42JE4RY2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Chloramphenicol 1-O-β-D-glucuronide (CAP-G) is a metabolite of chloramphenicol, a broad-spectrum antibiotic known for its effectiveness against various bacterial infections. However, the clinical use of chloramphenicol has been limited due to its potential for serious side effects, including aplastic anemia and other hematological disorders. This article explores the biological activity of CAP-G, focusing on its pharmacokinetics, toxicity, and implications in clinical settings.
1. Pharmacokinetics of Chloramphenicol and Its Glucuronide
Chloramphenicol is rapidly absorbed from the gastrointestinal tract, with a bioavailability of approximately 80% when administered orally . Upon metabolism in the liver, chloramphenicol undergoes glucuronidation, primarily via the enzyme uridine 5′-diphospho-glucuronosyltransferase (UGT) 2B7, forming CAP-G. This metabolic pathway is crucial for detoxifying chloramphenicol and facilitating its excretion .
Table 1: Pharmacokinetic Properties of Chloramphenicol and CAP-G
| Parameter | Chloramphenicol | CAP-G |
|---|---|---|
| Bioavailability | 80% (oral), 70% (IM) | Not specified |
| Metabolism | Liver (UGT 2B7) | Liver (conjugation pathway) |
| Elimination Half-life | 6-8 hours | Not specified |
| Protein Binding | 50-60% | Not specified |
2. Biological Activity and Toxicity
Chloramphenicol is known for its cytotoxic effects, particularly in hematopoietic stem cells. Studies have shown that chloramphenicol can induce apoptosis in these cells, leading to bone marrow suppression and conditions such as aplastic anemia . The glucuronide metabolite, CAP-G, has been investigated for its potential to mitigate or exacerbate these toxic effects.
Case Study: Aplastic Anemia Induced by Chloramphenicol
A notable case involved a pediatric patient who developed severe metabolic acidosis and bone marrow suppression after prolonged chloramphenicol therapy. Laboratory findings indicated elevated serum concentrations of chloramphenicol and associated toxicities . While CAP-G itself may not exhibit direct cytotoxicity at lower concentrations, the accumulation of chloramphenicol due to impaired glucuronidation pathways in certain populations (e.g., neonates) can lead to increased risks of toxicity.
3. Research Findings on CAP-G
Recent studies have focused on the cytotoxicity and genotoxicity of chloramphenicol and its metabolites. In vitro studies using human bone marrow cells demonstrated that while chloramphenicol induces significant cytotoxic effects, CAP-G showed minimal cytotoxicity compared to other metabolites like dehydrochloramphenicol .
Table 2: Cytotoxic Effects of Chloramphenicol Metabolites
| Metabolite | Cytotoxicity Level |
|---|---|
| Chloramphenicol | High |
| Dehydrochloramphenicol | Moderate |
| CAP-G | Low |
| Nitrosochloramphenicol | High |
4. Implications in Clinical Practice
The understanding of CAP-G's biological activity is critical for clinicians prescribing chloramphenicol. Given the potential for severe side effects associated with chloramphenicol therapy, particularly in vulnerable populations such as children and those with compromised liver function, careful monitoring of drug levels and consideration of alternative therapies are essential.
5. Conclusion
Chloramphenicol 1-O-β-D-glucuronide plays a significant role in the metabolism and detoxification of chloramphenicol. While it may not exhibit direct cytotoxic effects like its parent compound, the implications of impaired glucuronidation can lead to increased toxicity risk. Ongoing research into the pharmacological profiles of chloramphenicol metabolites will enhance our understanding of their safety profiles and guide clinical decision-making.
Scientific Research Applications
Introduction to Chloramphenicol 1-O-β-D-Glucuronide
Chloramphenicol 1-O-β-D-glucuronide is a glucuronide conjugate of chloramphenicol, an antibiotic known for its broad-spectrum antibacterial activity. This compound plays a significant role in pharmacokinetics and toxicology, particularly concerning the metabolism and elimination of chloramphenicol in biological systems. Understanding its applications is crucial for both clinical and environmental health.
Pharmacokinetics and Metabolism Studies
Chloramphenicol undergoes extensive metabolic processes in the liver, primarily through glucuronidation, leading to the formation of chloramphenicol 1-O-β-D-glucuronide. This metabolite is crucial for understanding:
- Bioavailability : The compound's formation indicates how chloramphenicol is processed in the body, affecting its therapeutic efficacy and safety profile.
- Toxicology : Studies have shown that glucuronidation can mitigate the toxicity of chloramphenicol by facilitating its excretion, thus reducing the risk of adverse effects such as aplastic anemia and other blood dyscrasias .
Environmental Toxicology
Chloramphenicol 1-O-β-D-glucuronide is also relevant in environmental studies, particularly regarding:
- Biodegradation : Research has focused on the persistence of chloramphenicol and its metabolites in soil and water systems, assessing their impact on microbial communities and potential bioaccumulation in food chains .
- Contamination Monitoring : The detection of chloramphenicol residues, including its glucuronide form, in agricultural products raises concerns about food safety and human health risks associated with antibiotic exposure through dietary sources .
Clinical Pharmacology
In clinical settings, understanding the formation and effects of chloramphenicol 1-O-β-D-glucuronide aids in:
- Dosing Regimens : Knowledge of how this metabolite affects drug clearance can inform dosing strategies to minimize toxicity while maximizing therapeutic outcomes.
- Adverse Effect Management : Insights into the drug's metabolism help predict potential side effects, allowing healthcare providers to monitor patients more effectively for signs of toxicity or adverse reactions .
Case Study 1: Aplastic Anemia Association
A significant body of research has linked chloramphenicol use with aplastic anemia. A case-control study indicated that patients exposed to chloramphenicol had a higher incidence of this condition compared to controls. The role of chloramphenicol 1-O-β-D-glucuronide in this context highlights the importance of understanding metabolic pathways that might contribute to idiosyncratic reactions .
Case Study 2: Environmental Impact Assessment
Research conducted on agricultural runoff showed that chloramphenicol and its metabolites, including glucuronides, were present in significant concentrations in water bodies adjacent to treated fields. This study underscored the need for regulatory measures to mitigate antibiotic contamination in the environment .
Table 1: Comparison of Chloramphenicol Metabolites
| Metabolite | Source | Toxicity Level | Biological Activity |
|---|---|---|---|
| Chloramphenicol | Parent Compound | High | Antibacterial |
| Chloramphenicol 1-O-β-D-glucuronide | Metabolite | Low | Inactive |
Table 2: Clinical Outcomes Associated with Chloramphenicol Use
Comparison with Similar Compounds
Structural Isomers: 1-O vs. 3-O Glucuronides
Chloramphenicol glucuronidation can occur at multiple positions, with the 3-O-β-D-glucuronide isomer (CAS: 39751-33-2) being well-characterized in safety data sheets (SDS). Key differences include:
The 3-O isomer’s SDS highlights precautions for handling (e.g., eye protection, gloves) due to unknown toxicity thresholds . The 1-O isomer’s safety profile remains uncharacterized in the evidence, but positional isomerism may influence stability and reactivity. For instance, acyl glucuronides (e.g., gemfibrozil 1-O-glucuronide) are prone to hydrolysis and protein adduct formation, whereas ether glucuronides like chloramphenicol’s may be more stable .
Metabolic and Pharmacokinetic Behavior
- Hepatic Transport : Studies on 1-O-gemfibrozil-β-D-glucuronide demonstrate carrier-mediated hepatic uptake and biliary excretion (~73% in rats), with perfusate-to-bile concentration ratios of 1:3136 . Chloramphenicol glucuronides likely undergo similar hepatic transport, but positional isomerism (1-O vs. 3-O) could alter affinity for transporters like OATPs or MRP2.
- Clearance : Chloramphenicol 3-O-glucuronide’s renal excretion is inferred from HPLC methods capable of detecting glucuronides in urine . The 1-O isomer’s clearance pathway remains unverified but may differ due to structural accessibility for enzymatic degradation.
Analytical Differentiation
HPLC methods resolve chloramphenicol 3-O-glucuronide from other metabolites (e.g., succinate esters) using ion-pair chromatography . The 1-O isomer’s retention time and detection would require method optimization, as positional isomers often exhibit distinct chromatographic behaviors.
Comparison with Non-Chloramphenicol Glucuronides
Preparation Methods
Enzymatic Synthesis Using Human Liver Microsomes or Recombinant Enzymes
Principle:
The most physiologically relevant method for preparing chloramphenicol 1-O-β-D-glucuronide is enzymatic glucuronidation, which mimics the in vivo metabolism of chloramphenicol. This process utilizes UDP-glucuronosyltransferase enzymes (primarily UGT2B7), UDP-glucuronic acid as the glucuronic acid donor, and chloramphenicol as the substrate.
- Enzyme Source: Pooled human liver microsomes or recombinant UGT2B7.
- Substrate: Chloramphenicol.
- Cofactor: UDP-glucuronic acid.
- Buffer: Typically phosphate buffer at pH 7.4.
- Incubation: 37°C, duration varies (commonly 1–2 hours).
- Product Isolation: Extraction followed by purification using chromatographic techniques (e.g., HPLC).
- High regioselectivity and physiological relevance.
- Avoids use of protecting groups and harsh chemicals.
- Suitable for preparative and analytical-scale synthesis.
- Enzyme and cofactor costs.
- Substrate inhibition at higher concentrations.
- Requires access to human liver microsomes or recombinant enzymes.
Enzymatic Synthesis Using Engineered Microbial Enzymes
Principle:
Recent developments have enabled the use of engineered microbial enzymes, such as mutated β-glucuronidase from Escherichia coli (glucuronylsynthase), for the single-step synthesis of glucuronide conjugates.
- Enzyme Source: Engineered E. coli β-glucuronidase (glucuronylsynthase).
- Glucuronic Acid Donor: α-D-glucuronyl fluoride.
- Acceptor: Chloramphenicol.
- Buffer: Sodium phosphate, pH 7.5, with 10% tert-butanol to enhance solubility.
- Incubation: 37°C for 2 days.
- Product Isolation: Solid-phase extraction (SPE) or HPLC.
- Single-step synthesis.
- Broad substrate scope.
- Avoids animal-derived enzymes and ethical concerns.
- Readily scalable.
- Requires synthesis of α-D-glucuronyl fluoride.
- Enzyme engineering expertise needed.
Comparative Table of Preparation Methods
| Method | Enzyme/Donor | Key Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Human Liver Microsomes/UGT2B7 | UGT2B7, UDP-glucuronic acid | 37°C, pH 7.4, 1–2 h | Moderate | Physiological, selective | Enzyme cost, substrate inhibition |
| Engineered E. coli Glucuronylsynthase | Glucuronylsynthase, α-D-glucuronyl fluoride | 37°C, pH 7.5, 2 d, 10% tert-butanol | High | Single step, scalable | Donor synthesis required |
| Chemical Glycosylation | Protected glucuronic acid | Anhydrous, Lewis acid, multi-step | Variable | No enzymes required | Low selectivity, complex cleanup |
Research Findings and Notes
- Enzyme Specificity: UGT2B7 is the dominant isoform for both 1-O- and 3-O-glucuronidation of chloramphenicol in humans, with minor roles for UGT1A6 and UGT1A9.
- Regioselectivity: Both enzymatic and chemical methods can yield mixtures of 1-O- and 3-O-glucuronides, but enzymatic methods (especially with UGT2B7) provide higher selectivity for the desired isomer.
- Product Characterization: Products are typically identified and quantified by HPLC, LC-MS/MS, and NMR spectroscopy.
- Scalability: The glucuronylsynthase method has demonstrated scalability for milligram to sub-gram quantities, making it suitable for both analytical and preparative applications.
- Ethical Considerations: Microbial enzyme methods avoid the need for animal-derived enzymes, addressing ethical and supply concerns.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for detecting Chloramphenicol 1-O-β-D-Glucuronide in complex biological matrices?
- Methodological Answer : Utilize high-sensitivity separation techniques such as ProFlow nano-liquid chromatography (nano-LC) with graphene oxide-functionalized monolithic columns. Validate the method by assessing linearity (e.g., 0.02–100 µg/kg), precision (RSD < 5%), and recovery rates (>90%) in food matrices like honey and milk. Include internal standards to account for matrix effects .
- Key Considerations : Optimize mobile phase composition (e.g., acetonitrile:phosphate buffer) and column temperature to resolve Chloramphenicol 1-O-β-D-Glucuronide from structurally similar metabolites.
Q. How should researchers handle and store Chloramphenicol 1-O-β-D-Glucuronide to ensure stability during experiments?
- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to prevent degradation. Avoid exposure to strong acids, bases, or oxidizers, which may hydrolyze the glucuronide bond. Prior to use, confirm purity via HPLC-UV or LC-MS .
- Safety Note : Follow engineering controls (e.g., fume hoods) and wear nitrile gloves (EN374-certified) during handling to minimize dermal exposure .
Q. What are the key safety protocols for laboratory handling of Chloramphenicol 1-O-β-D-Glucuronide given its toxicological profile?
- Methodological Answer : Implement strict PPE protocols:
- Eye Protection : Tightly sealed goggles or face shields to prevent splashes.
- Respiratory Protection : Use N95 masks if ventilation is inadequate.
- Decontamination : Install emergency showers and eyewash stations within 10 seconds of the workspace .
- Toxicity Mitigation : Classify the compound as a suspected mutagen (Category 1B) and carcinogen (Category 2) under GHS. Conduct risk assessments for reproductive toxicity and prioritize alternatives if ethical concerns arise .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mutagenic and carcinogenic potentials of Chloramphenicol 1-O-β-D-Glucuronide across different studies?
- Methodological Answer :
- Data Harmonization : Compare study designs for dose ranges (e.g., µg/kg vs. mg/kg), exposure durations, and model systems (in vitro vs. in vivo). For example, inconsistencies may arise from differences in metabolic activation systems (e.g., S9 liver fractions) .
- Mechanistic Studies : Use Ames tests with TA98 and TA100 strains to assess frameshift mutations. Pair with comet assays to evaluate DNA strand breaks in human hepatocytes .
Q. What experimental strategies are critical for assessing the environmental persistence and bioaccumulation potential of Chloramphenicol 1-O-β-D-Glucuronide?
- Methodological Answer :
- Persistence Testing : Apply OECD 301F (ready biodegradability) and OECD 307 (soil degradation) guidelines. Monitor half-life (t½) under varying pH and temperature conditions.
- Bioaccumulation Modeling : Use quantitative structure-activity relationship (QSAR) models to predict log Kow (octanol-water partition coefficient). Validate with in vivo fish studies (e.g., OECD 305) .
Q. In metabolic studies, how does the enzymatic formation of Chloramphenicol 1-O-β-D-Glucuronide influence its pharmacological activity and resistance mechanisms?
- Methodological Answer :
- Enzymatic Assays : Incubate Chloramphenicol with human liver microsomes (HLMs) and UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, UGT2B7) to quantify metabolite formation via LC-MS/MS.
- Resistance Profiling : Compare bacterial growth inhibition (MIC values) of Chloramphenicol vs. its glucuronide in strains expressing efflux pumps (e.g., AcrAB-TolC). Note that glucuronidation may reduce antimicrobial efficacy due to decreased membrane permeability .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
